![molecular formula C21H21ClN4O2S B282599 N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, also known as CDK2 inhibitor, is a chemical compound that has been studied for its potential applications in cancer treatment. This compound has been found to have a selective inhibitory effect on cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell division and proliferation.
Mecanismo De Acción
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor binds to the ATP-binding site of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide and inhibits its kinase activity. This prevents the phosphorylation of retinoblastoma protein (Rb), which is necessary for the transition from G1 to S phase of the cell cycle. Without phosphorylation of Rb, the cell cycle is arrested at the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, with minimal inhibition of other CDKs. It has also been found to have good pharmacokinetic properties, including high solubility and bioavailability. In animal studies, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been shown to have anti-tumor activity and to enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor is its selectivity for N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which reduces the risk of off-target effects. However, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has a relatively short half-life, which may limit its effectiveness in vivo. In addition, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor. One direction is to develop more potent and selective N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitors with longer half-lives and lower toxicity. Another direction is to investigate the combination of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor with other targeted therapies or immunotherapies for cancer treatment. Finally, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor may also have potential applications in other diseases, such as viral infections and neurodegenerative diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor involves a multi-step process that includes the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form an intermediate product, which is then reacted with 4-(dimethylamino)benzaldehyde to produce the final product. The yield of this synthesis method is approximately 40%, and the purity of the product can be verified using NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which is overexpressed in many types of cancer cells. By inhibiting N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor can prevent cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis. N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Fórmula molecular |
C21H21ClN4O2S |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H21ClN4O2S/c1-25(2)17-10-4-14(5-11-17)12-18-20(28)26(3)21(24-18)29-13-19(27)23-16-8-6-15(22)7-9-16/h4-12H,13H2,1-3H3,(H,23,27)/b18-12+ |
Clave InChI |
CAIBCSUBZGGOFO-LDADJPATSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
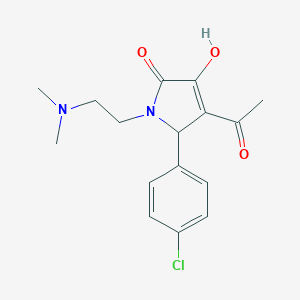
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)

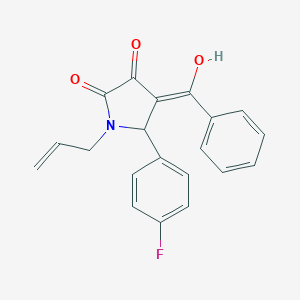
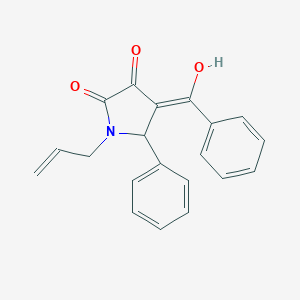
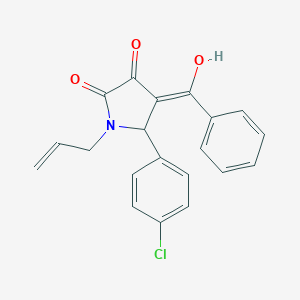

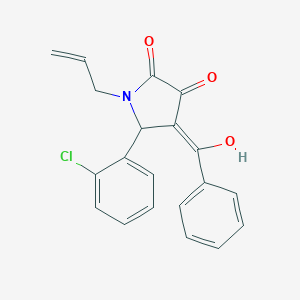
![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
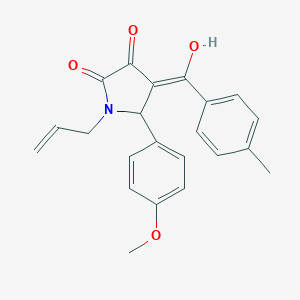
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)